Tripentaerythritol

polyol functionality esterification hydroxyl value

Tripentaerythritol (CAS 78-24-0) is an octa-functional polyol with 8 primary hydroxyl groups—twice the functionality of pentaerythritol. This unique architecture delivers measurably higher cross-link density in cured resins and greater esterification capacity for synthetic lubricant base stocks. Its esters achieve pour points ≤20°F and flash points >500°F, enabling aviation turbine lubricants and high-temperature chain oils. In UV-curable coatings, the 8 OH sites provide superior solvent and abrasion resistance unattainable with lower-functionality analogs. As a well-defined octa-functional core, it enables precise stoichiometric control in dendrimer and star polymer synthesis. Choose tripentaerythritol when dipentaerythritol or pentaerythritol cannot meet your thermomechanical, durability, or low-temperature performance specifications.

Molecular Formula C15H32O10
Molecular Weight 372.41 g/mol
CAS No. 78-24-0
Cat. No. B147583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTripentaerythritol
CAS78-24-0
Molecular FormulaC15H32O10
Molecular Weight372.41 g/mol
Structural Identifiers
SMILESC(C(CO)(CO)COCC(CO)(CO)COCC(CO)(CO)CO)O
InChIInChI=1S/C15H32O10/c16-1-13(2-17,3-18)9-24-11-15(7-22,8-23)12-25-10-14(4-19,5-20)6-21/h16-23H,1-12H2
InChIKeyPTJWCLYPVFJWMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tripentaerythritol (CAS 78-24-0) Technical Overview: A High-Functionality Polyol for Advanced Industrial Formulations


Tripentaerythritol (CAS 78-24-0), a white crystalline powder with the molecular formula C15H32O10, is an octa-functional polyol [1]. It is the trimeric homolog of pentaerythritol, containing eight primary hydroxyl groups and two ether linkages [1]. As a higher-functionality polyol compared to its widely used analogs (pentaerythritol, 4 OH groups; dipentaerythritol, 6 OH groups), it serves as a critical intermediate for synthesizing high-performance synthetic lubricant esters, densely cross-linked alkyd resins, UV-curable acrylic monomers, and specialized polymer additives [2]. Its physical properties include a melting point of 225°C (with decomposition) and a density of 1.384 g/cm³ [1].

Why Pentaerythritol or Dipentaerythritol Cannot Substitute Tripentaerythritol in High-Performance Applications


Direct substitution of tripentaerythritol with lower-functionality pentaerythritol (4 OH groups) or dipentaerythritol (6 OH groups) is not chemically or performance-equivalent. The octa-functional architecture of tripentaerythritol yields a significantly higher cross-link density in cured resins and greater esterification capacity for lubricant base stocks [1][2]. This translates to measurably different thermomechanical properties in the final product. For instance, tripentaerythritol esters exhibit pour points ≤20°F and flash points >500°F, performance metrics that are characteristic of this specific polyol's structure and cannot be replicated by simpler analogs [2]. Furthermore, its distinct solubility profile—being less soluble in common organic monomers than pentaerythritol—directly impacts polymerization behavior and process compatibility, making it unsuitable as a drop-in replacement for pentaerythritol in certain bulk polymerization systems [3].

Tripentaerythritol (CAS 78-24-0): Quantifiable Performance Differentiation vs. Lower-Functionality Polyols


Hydroxyl Functionality and Esterification Capacity vs. Pentaerythritol and Dipentaerythritol

Tripentaerythritol possesses eight primary hydroxyl groups per molecule, enabling the formation of octa-esters, compared to four for pentaerythritol and six for dipentaerythritol [1]. This higher functionality directly translates to a hydroxyl value specification of 33-36 wt% for commercial technical grade material, which dictates the stoichiometry for complete esterification [2].

polyol functionality esterification hydroxyl value

Low-Temperature Performance of Tripentaerythritol-Derived Ester Lubricants vs. Generic Polyol Esters

Esters synthesized from tripentaerythritol and isostearic acid exhibit a pour point of ≤20°F, indicating superior low-temperature fluidity compared to many conventional polyol ester lubricants [1]. This is a direct consequence of the highly branched, octa-functional core structure, which inhibits crystallization.

synthetic lubricants pour point low-temperature fluidity

High-Temperature Volatility and Flash Point of Tripentaerythritol Esters vs. Pentaerythritol Esters

Tripentaerythritol esters exhibit exceptionally low volatility and high flash points, with the isostearate derivative demonstrating a flash point >500°F [1]. This represents a significant safety and performance advantage over esters derived from lower-functionality polyols like pentaerythritol, which typically exhibit lower flash points due to their lower molecular weight and simpler ester structures.

high-temperature lubricants flash point thermal stability

Insolubility in Lactide Monomer: A Critical Process Differentiation from Pentaerythritol

In bulk polymerization of lactides, tripentaerythritol is completely insoluble in the monomer, whereas pentaerythritol is soluble and can be used as an initiator [1]. This stark difference in solubility profile is a critical process parameter. Even in refluxing toluene, tripentaerythritol is only partially soluble, leading to large batch-to-batch variations in the resulting polymer's molecular weight and polydispersity [1].

ring-opening polymerization polylactide solubility initiator

Purity Challenges in Tripentaerythritol Sourcing and Their Impact on Application Performance

Commercially available tripentaerythritol is often of limited purity, with technical grades ranging from 60% to 98%, and significant impurities from mono- and dipentaerythritol [1]. Advanced purification techniques, such as those described in patents for achieving >90% purity, are required to meet the demands of high-precision applications [1]. The presence of lower-functionality impurities directly reduces the average hydroxyl functionality of the material, leading to off-stoichiometry in esterification and cross-linking, and compromised performance in the final product.

chemical purity quality control polyol analysis

Cross-Linking Density and Coating Hardness Enhancement vs. Dipentaerythritol

The octa-functionality of tripentaerythritol enables the formation of more densely cross-linked polymer networks in alkyd and acrylic resins compared to dipentaerythritol (hexa-functional). This results in quantifiably improved film properties [1]. Specifically, coatings formulated with tripentaerythritol exhibit superior hardness and chemical resistance due to the higher cross-link density (ρc) [1]. Studies on UV-cured polyesters demonstrate a direct correlation between polyol functionality and cross-link density, with tripentaerythritol yielding the highest values [2].

alkyd resins cross-linking density coating hardness chemical resistance

Tripentaerythritol (CAS 78-24-0): Optimal Industrial and Research Application Scenarios Based on Quantifiable Differentiation


Synthesis of High-Temperature Aviation and Industrial Lubricant Esters

Tripentaerythritol is ideally suited for synthesizing high-performance ester lubricants intended for extreme temperature operation [1]. The quantifiable evidence demonstrates that its octa-functional esters provide pour points ≤20°F and flash points >500°F, a combination of low-temperature fluidity and high-temperature safety that is superior to esters from pentaerythritol or dipentaerythritol [2]. This makes it the polyol of choice for aviation turbine lubricants, high-temperature chain oils, and refrigeration compressor fluids where both cold-start and hot-section performance are critical [3].

Formulation of Highly Cross-Linked, Chemically Resistant Alkyd and Acrylic Coatings

For applications demanding maximum coating hardness, chemical resistance, and durability—such as industrial maintenance coatings, automotive finishes, and high-end printing inks—tripentaerythritol offers a quantifiable advantage [1][2]. Its eight reactive hydroxyl groups generate a significantly higher cross-link density in the cured film compared to dipentaerythritol (6 OH) or pentaerythritol (4 OH), leading to superior resistance to solvents and mechanical abrasion [2][3]. This is particularly valuable in UV-curable acrylic systems where rapid cure and high surface hardness are essential [4].

Use as a Multifunctional Core for Dendrimers and Star-Shaped Polymers

In advanced polymer synthesis, tripentaerythritol serves as a well-defined, octa-functional core molecule for constructing dendrimers, star polymers, and multi-arm poly(ethylene glycol) (PEG) hydrogels [1][2]. The quantitative evidence of its eight hydroxyl groups allows for precise, stoichiometric control over the number of polymer arms, yielding materials with narrow molecular weight distributions and predictable properties [1]. This contrasts with less-defined cores like hexaglycerin, which produce materials with higher polydispersity [3]. Applications include drug delivery vehicles, tissue engineering scaffolds, and specialty rheology modifiers [2].

Intumescent Flame-Retardant Synergist in Polymer Composites

Tripentaerythritol functions as an effective char-forming agent (carbon source) in intumescent flame-retardant systems, particularly in combination with ammonium polyphosphate (APP) [1]. Its high carbon content and hydroxyl functionality promote the formation of a stable, insulating char layer upon thermal decomposition, which significantly reduces the peak heat release rate in cone calorimeter tests [1]. This quantifiable flame-retardant performance makes it a valuable additive for improving the fire safety of polymers like polystyrene, polyolefins, and epoxy resins [1][2].

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